Kenpaullone Kenpaullone Kenpaullone is a potent inhibitor of CDK1/cyclin B (IC50 = 400 nM), CDK2/cyclin A (IC50 = 680 nM), CDK2/cyclin E (IC50 = 7.5 uM) and CDK5/p25 (IC50 = 850 nM). Kenpaullone inhibits CDK2/cyclin A, CDK2/cyclin E and CDK5/cyclin/p35 (IC50 values are 0.68, 7.5 and 0.85 μM respectively).
Brand Name: Vulcanchem
CAS No.: 142273-20-9
VCID: VC0531685
InChI: InChI=1S/C16H11BrN2O/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20)
SMILES: C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)Br
Molecular Formula: C16H11BrN2O
Molecular Weight: 327.17 g/mol

Kenpaullone

CAS No.: 142273-20-9

Inhibitors

VCID: VC0531685

Molecular Formula: C16H11BrN2O

Molecular Weight: 327.17 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Kenpaullone - 142273-20-9

CAS No. 142273-20-9
Product Name Kenpaullone
Molecular Formula C16H11BrN2O
Molecular Weight 327.17 g/mol
IUPAC Name 9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one
Standard InChI InChI=1S/C16H11BrN2O/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20)
Standard InChIKey QQUXFYAWXPMDOE-UHFFFAOYSA-N
SMILES C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)Br
Canonical SMILES C1C2=C(C3=CC=CC=C3NC1=O)NC4=C2C=C(C=C4)Br
Appearance White to off-white solid powder
Description Kenpaullone is a potent inhibitor of CDK1/cyclin B (IC50 = 400 nM), CDK2/cyclin A (IC50 = 680 nM), CDK2/cyclin E (IC50 = 7.5 uM) and CDK5/p25 (IC50 = 850 nM). Kenpaullone inhibits CDK2/cyclin A, CDK2/cyclin E and CDK5/cyclin/p35 (IC50 values are 0.68, 7.5 and 0.85 μM respectively).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-azakenpaullone
9-bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one
kenpaullone
NSC 664704
NSC-664704
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PubChem Compound 3820
Last Modified Nov 11 2021
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